(1-Cyanocyclohexyl)acetic acid

Catalog No.
S762215
CAS No.
133481-09-1
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Cyanocyclohexyl)acetic acid

CAS Number

133481-09-1

Product Name

(1-Cyanocyclohexyl)acetic acid

IUPAC Name

2-(1-cyanocyclohexyl)acetic acid

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12)

InChI Key

YGFXLCAKCKPSQQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)O)C#N

Synonyms

(1-cyanocyclohexyl)acetic acid; 2-(1-Cyanocyclohexyl)acetic acid; Gabapentin USP RC B; 1-Cyanocyclohexaneacetic Acid; USP Gabapentin Related Compound B

Canonical SMILES

C1CCC(CC1)(CC(=O)O)C#N

The exact mass of the compound (1-Cyanocyclohexyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1-Cyanocyclohexyl)acetic acid (CAS 133481-09-1) is a bifunctional alicyclic compound featuring both a cyano and a carboxylic acid group on a cyclohexane ring. In pharmaceutical procurement, it is primarily sourced either as a late-stage precursor for the synthesis of the blockbuster anticonvulsant Gabapentin or as a certified reference standard (Gabapentin Related Compound B / Impurity B) for API quality control [1]. Its structural pre-configuration allows for direct catalytic hydrogenation of the nitrile group to a primary amine, bypassing the multi-step cyclization, decarboxylation, and Hofmann rearrangement sequences required by traditional cyclohexanone-derived routes[1]. This dual utility makes it a critical material for both scalable API manufacturing and strict regulatory compliance workflows.

Substituting (1-cyanocyclohexyl)acetic acid with upstream intermediates like 1-cyanocyclohexylacetonitrile or alternative traditional precursors (such as 1,1-cyclohexanediacetic acid monoamide) fundamentally disrupts manufacturing efficiency and analytical compliance. For API synthesis, utilizing the upstream dinitrile requires an in-house nitrilase-catalyzed monohydrolysis step, introducing biological process variables and downstream protein-removal challenges that can poison hydrogenation catalysts [1]. Conversely, traditional chemical routes using monoamides require harsh Hofmann rearrangement conditions (using hypohalites and strong bases), which generate distinct impurity profiles and lower overall yields. In analytical contexts, regulatory bodies mandate the exact use of (1-cyanocyclohexyl)acetic acid as Impurity B; substituting it with generic cyano-aliphatics invalidates HPLC retention time calibrations and API batch release certifications .

Synthesis Yield and Step-Reduction in Gabapentin Production

For the industrial synthesis of gabapentin, utilizing (1-cyanocyclohexyl)acetic acid as the immediate precursor allows for a direct, single-step catalytic hydrogenation using Raney Nickel. Comparative process data demonstrates that this chemo-enzymatic route achieves overall gabapentin yields of up to 77.3% to 80%, representing a significant quantitative increase over traditional chemical processes that rely on cyclohexanone derivatives and multi-step Hofmann rearrangements, which typically yield around 61.6% [1]. Furthermore, this direct hydrogenation avoids the generation of halide waste and eliminates the need for strong inorganic acids and bases, significantly improving the process mass intensity (PMI) and reactor throughput.

Evidence DimensionOverall API yield and process steps
Target Compound Data77.3% - 80.0% overall yield via single-step hydrogenation
Comparator Or Baseline61.6% yield via traditional multi-step chemical synthesis
Quantified Difference15.7% to 18.4% absolute yield improvement (approx. 25% relative increase)
ConditionsRaney Ni catalyzed hydrogenation vs. traditional cyclohexanone/Hofmann rearrangement chemical routes

Procuring the pre-formed cyano-acid eliminates complex upstream enzymatic or chemical hydrolysis steps, directly maximizing API yield and reducing waste disposal costs.

Precursor Stability and Protein-Free Processing

When manufacturers attempt to synthesize (1-cyanocyclohexyl)acetic acid in-house via the nitrilase-catalyzed hydrolysis of 1-cyanocyclohexylacetonitrile, the resulting conversion broth contains residual host-cell proteins. If not rigorously purified, these residual proteins poison the hydrogenation catalysts (like Raney Ni) in the subsequent step [1]. Procuring high-purity (1-cyanocyclohexyl)acetic acid (>98% purity, <100 ppm residual protein) directly bypasses this bottleneck. It extends catalyst life and ensures reproducible hydrogenation kinetics without the overhead of managing a complex biocatalytic downstream purification train involving flocculation, activated carbon, and precise pH adjustments[1].

Evidence DimensionHydrogenation catalyst viability and residual protein load
Target Compound DataProcured high-purity acid (<100 ppm protein) ensures optimal Raney Ni catalyst lifespan
Comparator Or BaselineIn-house crude biocatalytic broth (high protein load) poisons hydrogenation catalysts
Quantified DifferenceElimination of biocatalyst-induced poisoning and removal of 4+ purification steps
ConditionsCatalytic hydrogenation of the cyano group to form gabapentin lactam/gabapentin

Purchasing the purified acid directly mitigates the risk of costly catalyst deactivation and streamlines the chemical engineering workflow.

Analytical Compliance in API Quality Control

In the quality control of Gabapentin API, (1-cyanocyclohexyl)acetic acid is officially designated as Gabapentin Related Compound B. Quantitative HPLC assays require this exact standard to establish system suitability and relative retention times (RRT). Because the cyano group and the carboxylic acid group interact specifically with reverse-phase column matrices, generic structural analogs (such as 1,1-cyclohexanediacetic acid monoamide, known as Impurity A) exhibit vastly different retention behaviors. The use of the certified (1-cyanocyclohexyl)acetic acid standard guarantees the accurate peak resolution and limits of detection (LOD) required to confirm that the API contains less than the regulatory threshold of this specific synthetic intermediate .

Evidence DimensionChromatographic retention and regulatory validation
Target Compound DataExact RRT match for Gabapentin Impurity B
Comparator Or BaselineGeneric analogs (e.g., Impurity A or C) fail to resolve or match Impurity B RRT
Quantified Difference100% compliance vs. batch rejection due to failed system suitability
ConditionsReverse-phase HPLC for Gabapentin API batch release

For analytical laboratories and API manufacturers, procuring the exact CAS 133481-09-1 standard is a non-negotiable regulatory requirement for batch release.

Industrial API Manufacturing (Gabapentin)

Procured as the immediate precursor for the direct catalytic hydrogenation to gabapentin, offering a streamlined, high-yield, and green-chemistry compliant alternative to traditional Hofmann rearrangement routes[1].

Pharmaceutical Quality Control and Batch Release

Utilized as a certified reference material (Gabapentin Related Compound B) for HPLC/LC-MS system suitability testing, ensuring API purity and regulatory compliance during batch release .

Development of Novel Neurological Therapeutics

Serves as a bifunctional alicyclic building block for the synthesis of next-generation GABA analogs and lipophilic neuroactive compounds, leveraging the orthogonal reactivity of the cyano and carboxylic acid groups[1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.4

Appearance

White Solid

Melting Point

98-100˚C

UNII

E1393FZ76L

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (56.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (43.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (56.52%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

133481-09-1

Wikipedia

(1-cyanocyclohexyl)acetic acid

Dates

Last modified: 08-15-2023

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